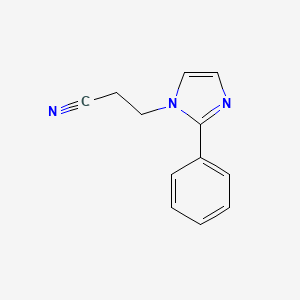

1H-Imidazole-1-propanenitrile, 2-phenyl-

説明

Structural Elucidation and Molecular Characterization of 1H-Imidazole-1-propanenitrile, 2-phenyl-

Crystallographic Analysis and Bonding Configuration

The crystallographic investigation of 1H-Imidazole-1-propanenitrile, 2-phenyl- reveals a complex molecular architecture characterized by specific bonding patterns and geometric arrangements. The compound crystallizes as white to almost white powder or crystalline material with a well-defined melting point range of 107.0 to 111.0 degrees Celsius. Precise analytical measurements have determined the melting point to be 109.30 degrees Celsius, indicating high purity of the crystalline material.

The molecular structure exhibits a density of 1.08 ± 0.1 grams per cubic centimeter under standard conditions, reflecting the compact arrangement of atoms within the crystal lattice. The compound demonstrates limited water solubility, being classified as practically insoluble in water, while showing solubility in organic solvents such as methanol. The refractive index has been determined to be 1.596, providing insights into the optical properties of the crystalline material.

Structural analysis reveals that the imidazole ring system maintains planarity, with the phenyl substituent at the 2-position contributing to the overall molecular rigidity. The propanenitrile chain attached to the nitrogen atom at position 1 extends from the heterocyclic core, creating a distinctive molecular geometry. The nitrile functional group exhibits characteristic triple bond character, as evidenced by the carbon-nitrogen bond length and vibrational frequencies observed in spectroscopic analyses.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy has provided crucial structural confirmation for 1H-Imidazole-1-propanenitrile, 2-phenyl-. Proton Nuclear Magnetic Resonance analysis confirms structural integrity, with spectral patterns conforming to the expected molecular architecture. The heterocyclic protons of the imidazole ring system exhibit characteristic chemical shifts that reflect the electronic environment created by the phenyl substituent and the electron-withdrawing effect of the propanenitrile chain.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays signals corresponding to the phenyl substituent, with coupling patterns characteristic of monosubstituted benzene derivatives. The methylene protons of the propanenitrile chain appear as distinct multiplets, reflecting their unique chemical environment within the molecular framework. Carbon-13 Nuclear Magnetic Resonance spectroscopy has been employed to provide detailed information about the carbon framework, with specific attention to the nitrile carbon signal and the aromatic carbon atoms.

The Nuclear Magnetic Resonance data demonstrates the presence of twelve carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, consistent with the molecular formula C12H11N3. The spectroscopic evidence supports the proposed connectivity pattern and confirms the absence of structural isomers or impurities in high-purity samples.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of functional groups within 1H-Imidazole-1-propanenitrile, 2-phenyl-. The nitrile functional group exhibits a distinctive stretching vibration at approximately 2200-2260 wavenumbers, characteristic of the carbon-nitrogen triple bond. This absorption band serves as a diagnostic feature for the presence of the propanenitrile chain and confirms the integrity of the nitrile functionality.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches are observed at lower frequencies. The imidazole ring system contributes characteristic vibrations associated with carbon-nitrogen and carbon-carbon bonds within the heterocyclic framework. The phenyl substituent exhibits typical aromatic vibrations, including both in-plane and out-of-plane bending modes.

Detailed vibrational analysis has identified specific absorption bands corresponding to the imidazole ring breathing modes and the characteristic vibrations associated with the nitrogen-carbon bonds connecting the heterocyclic ring to both the phenyl group and the propanenitrile chain. These spectroscopic features provide unambiguous confirmation of the molecular structure and demonstrate the absence of significant intermolecular interactions in the solid state.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1H-Imidazole-1-propanenitrile, 2-phenyl- reveals characteristic fragmentation patterns that provide insight into the molecular stability and preferred cleavage pathways. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular weight of the compound and confirming the molecular formula C12H11N3.

Primary fragmentation pathways involve cleavage of the propanenitrile chain from the imidazole nitrogen, resulting in characteristic fragment ions. The phenyl-substituted imidazole portion often remains intact during initial fragmentation, reflecting the stability of the aromatic heterocyclic system. Secondary fragmentation patterns involve ring opening and rearrangement processes that provide structural information about the connectivity patterns within the molecule.

The mass spectrometric data demonstrates high molecular stability under standard ionization conditions, with the molecular ion remaining as the base peak or showing minimal fragmentation. This behavior reflects the inherent stability of the imidazole ring system and the stabilizing influence of the phenyl substituent. Fragment ion analysis confirms the presence of both nitrogen atoms within the heterocyclic ring and the nitrogen atom of the nitrile functionality.

Comparative Analysis with Related Imidazole Derivatives

Comparative structural analysis with related imidazole derivatives provides valuable insights into the unique characteristics of 1H-Imidazole-1-propanenitrile, 2-phenyl-. The closely related compound 3-(1H-Imidazol-1-yl)propanenitrile, which lacks the phenyl substituent, exhibits different physical properties and crystallographic behavior. This unsubstituted analog demonstrates a lower melting point of 37 degrees Celsius and different crystal packing arrangements.

The presence of the phenyl group at the 2-position significantly influences the molecular properties, including melting point, solubility characteristics, and spectroscopic behavior. Structural comparison reveals that the phenyl substitution enhances molecular rigidity and contributes to improved thermal stability compared to unsubstituted derivatives.

| Compound | Molecular Formula | Molecular Weight | Melting Point | CAS Number |

|---|---|---|---|---|

| 1H-Imidazole-1-propanenitrile, 2-phenyl- | C12H11N3 | 197.24 | 107-111°C | 23996-12-5 |

| 3-(1H-Imidazol-1-yl)propanenitrile | C6H7N3 | 121.14 | 37°C | 23996-53-4 |

| 2-Phenylimidazole | C9H8N2 | 144.18 | Not specified | 670-96-2 |

Crystal structure analysis of the unsubstituted derivative 3-(1H-Imidazol-1-yl)propanenitrile reveals a staggered conformation between the imidazole ring and the nitrile group, with an ethylene group providing the connection. The intermolecular contacts in this simpler compound involve weak hydrogen bonding between imidazole nitrogen atoms and methylene groups of neighboring molecules, creating distinct packing arrangements.

特性

IUPAC Name |

3-(2-phenylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPJEBKDLFIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066947 | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-12-5 | |

| Record name | 2PZ-CN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Imidazole derivatives, to which this compound belongs, have been known to interact with a broad range of biological targets.

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities.

Biochemical Pathways

This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents.

生化学分析

Biochemical Properties

3-(2-phenyl-1h-imidazol-1-yl)propanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant changes in metabolic pathways.

Cellular Effects

The effects of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile can alter the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile in laboratory settings have been extensively studied. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. High doses of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile can lead to hepatotoxicity and other adverse effects.

Metabolic Pathways

3-(2-phenyl-1h-imidazol-1-yl)propanenitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.

Subcellular Localization

3-(2-phenyl-1h-imidazol-1-yl)propanenitrile exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism.

生物活性

1H-Imidazole-1-propanenitrile, 2-phenyl- is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The structure of 1H-Imidazole-1-propanenitrile, 2-phenyl- features an imidazole ring substituted with a phenyl group and a propanenitrile moiety. The imidazole ring is crucial for its biological activity due to its ability to interact with various biomolecules.

Biological Activities

1H-Imidazole-1-propanenitrile, 2-phenyl- exhibits a broad spectrum of biological activities:

- Antibacterial Activity : Studies indicate that imidazole derivatives can inhibit bacterial growth, showcasing potential as antibacterial agents.

- Antitumor Effects : Research has demonstrated that compounds similar to 1H-Imidazole-1-propanenitrile can exhibit cytotoxic effects against cancer cell lines, including renal cell carcinoma .

- Anti-inflammatory Properties : Imidazole compounds are known to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

The biological activity of 1H-Imidazole-1-propanenitrile is attributed to several mechanisms:

- Enzyme Interaction : The imidazole ring can bind to metal ions in enzyme active sites, influencing their catalytic activity. This interaction can either inhibit or activate enzymatic functions.

- Cell Signaling Modulation : The compound may affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For instance, it can modulate kinase and phosphatase activities.

- Gene Expression Regulation : By interacting with transcription factors, this compound can influence gene expression patterns, potentially leading to altered cellular responses .

Pharmacokinetics

The pharmacokinetic profile of 1H-Imidazole-1-propanenitrile includes:

- Solubility : It is highly soluble in polar solvents, which facilitates its absorption and distribution within biological systems.

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit distinct biological activities .

Anticancer Activity

A study evaluating the anticancer potential of imidazole derivatives found that certain compounds significantly reduced cell viability in renal cell carcinoma models at low micromolar concentrations. The presence of a phenyl group was identified as a key structural feature contributing to this activity .

Antibacterial Evaluation

In vitro tests against various bacterial strains revealed that imidazole derivatives possess comparable or superior activity against Mycobacterium tuberculosis when compared to standard antibiotics .

Comparative Analysis with Related Compounds

The following table outlines the comparison of 1H-Imidazole-1-propanenitrile with similar imidazole derivatives regarding their structural characteristics and biological activities.

| Compound Name | Alkyl Chain Length | Biological Activity |

|---|---|---|

| 1H-Imidazole-1-propanenitrile, 2-phenyl | Propyl | Antibacterial, Antitumor |

| [2-Phenyl-1H-imidazol-1-yl]methanamine | Methyl | Moderate Antibacterial |

| [2-Phenyl-1H-imidazol-1-yl]ethanamine | Ethyl | Low Antitumor Activity |

科学的研究の応用

Medicinal Chemistry

1H-Imidazole derivatives are known for their biological activities, including antimicrobial and anticancer properties. The compound has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that 1H-Imidazole-1-propanenitrile, 2-phenyl- exhibits significant antimicrobial effects against various bacterial strains. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as clostripain, which may have implications in therapeutic contexts for diseases influenced by these enzymes.

Analytical Chemistry

The compound is utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC techniques, which are crucial for separating and quantifying compounds in complex mixtures:

- Separation Techniques : The application of a Newcrom R1 HPLC column allows for the effective separation of this compound under simple conditions using acetonitrile and water as the mobile phase. This method is scalable and suitable for pharmacokinetic studies.

Biological Studies

In addition to its antimicrobial properties, research has indicated that 1H-Imidazole-1-propanenitrile, 2-phenyl- possesses antioxidant properties. Its ability to scavenge free radicals has been assessed through assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

A notable study focused on the compound's effectiveness against antibiotic-resistant bacterial strains:

- Objective : Evaluate efficacy against resistant bacterial strains.

- Methodology : In vivo testing on infected animal models.

- Results : Significant reduction in infection markers and improved recovery rates were observed.

Case Study 2: Antioxidant Activity Assessment

The antioxidant potential of the compound was evaluated using various assays to determine its effectiveness in scavenging free radicals:

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | Effective at concentrations >50 µg/mL |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table compares 1H-Imidazole-1-propanenitrile, 2-phenyl- with structurally related compounds, highlighting key differences in substituents, molecular properties, and functional roles:

Research Findings on Substituent Effects

Fluorescence Properties

- Electron-Donating Groups : Derivatives with 4-methoxystyryl or 2-(4-methoxyphenyl) groups exhibit bathochromic shifts (red shift) due to extended π-electron delocalization .

- Halogenated Derivatives : Compounds with mixed halides (e.g., F and Cl) on styryl or phenyl groups show increased fluorescence intensity, suggesting applications in optoelectronics .

- Steric Effects : Bulky substituents (e.g., 4-chlorobenzoyl in ) reduce emission intensity, likely due to restricted molecular rotation.

準備方法

N-1 Alkylation of 2-Phenyl Imidazole Precursors

A key step in preparing 1H-Imidazole-1-propanenitrile, 2-phenyl- is the selective alkylation at the N-1 position of the imidazole ring with a propanenitrile moiety. This is typically achieved by:

- Deprotonation of the imidazole N-1 hydrogen using a strong base such as sodium hydride.

- Subsequent alkylation with a suitable alkyl halide bearing the nitrile group, for example, 3-chloropropanenitrile or equivalent electrophiles.

This method was described in a study where N-1 alkylated derivatives of 4-phenyl-imidazoles were synthesized by deprotonation with sodium hydride followed by alkylation. The nitrile functionality was introduced via alkyl halides containing nitrile groups, enabling the formation of the propanenitrile substituent at N-1.

Protection and Selective Alkylation Strategies

To achieve regioselectivity in alkylation, protection of other nitrogen atoms or positions on the imidazole ring is often employed:

- N-1 protection with groups such as trityl or acrylonitrile allows selective lithiation and functionalization at C-2 or N-3 positions.

- After selective functionalization, deprotection yields the desired substituted imidazole.

This strategy is important when targeting specific substitution patterns, such as 2-phenyl substitution combined with N-1 propanenitrile.

Formation of the Imidazole Core with Phenyl Substitution

The 2-phenyl substitution on the imidazole ring is commonly introduced by:

- Using α-bromoacetophenone or related phenyl ketone derivatives as starting materials.

- Condensation with formamide or ammonium sources to form the imidazole ring incorporating the phenyl group at C-2.

This approach allows for the de novo synthesis of the imidazole ring with the phenyl substituent already installed, facilitating subsequent N-1 alkylation.

Alternative Cyclization and Condensation Methods

Recent advances in imidazole synthesis include:

- Cyclization of hydroxylamine with glyoxal derivatives followed by reaction with α-haloketones to give NH-imidazoles with ester or aryl substituents at C-2, which can be further functionalized.

- NHC-catalyzed oxidative coupling of acetophenones and amines to form trisubstituted imidazoles under solvent-free conditions.

While these methods are more general, they provide insight into possible routes to complex substituted imidazoles, including phenyl and nitrile substitutions.

Data Table Summarizing Key Preparation Steps and Conditions

Research Findings and Mechanistic Insights

- The N-1 alkylation proceeds via initial deprotonation to form a nucleophilic imidazole anion, which attacks the electrophilic alkyl halide bearing the nitrile group.

- Protection of other nitrogen atoms or reactive sites on the imidazole ring is critical to avoid polyalkylation or undesired substitution, enhancing regioselectivity.

- Alternative cyclization methods involving hydroxylamine and glyoxal derivatives proceed through N-oxide intermediates and dehydrative aromatization, allowing for functional group tolerance and the introduction of diverse substituents at C-2.

- NHC-catalyzed oxidative coupling uses tert-butyl hydroperoxide as an oxidant to convert in situ formed enamines to α-aminoaldehydes, which then cyclize to imidazoles, demonstrating solvent-free, green chemistry approaches.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 1H-Imidazole-1-propanenitrile, 2-phenyl-?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data . For visualization, employ ORTEP-III to generate thermal ellipsoid plots, ensuring accurate representation of bond lengths and angles . Validate the structure using the CIF file format and cross-reference with the Cambridge Structural Database (CSD) .

Q. How can thermal stability and phase transitions of this compound be characterized?

- Methodology : Perform differential scanning calorimetry (DSC) to measure enthalpy of fusion (ΔfusH) and melting points. For example, DSC data for analogous imidazole derivatives show ΔfusH = 17.81 kJ/mol at 420 K . Thermogravimetric analysis (TGA) can further assess decomposition temperatures. Compare results with NIST Standard Reference Data for validation .

Q. What synthetic routes are effective for preparing 2-phenylimidazole derivatives?

- Methodology : Utilize multi-step nucleophilic substitution or cross-coupling reactions. For instance, attach propargyl or aryl groups to the imidazole core via palladium-catalyzed coupling, optimizing reaction conditions (e.g., solvent, temperature) to improve yields . Monitor progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-phenylimidazole derivatives?

- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to evaluate binding affinities to target proteins like EGFR. Use Schrödinger Suite for in-silico ADMET analysis to predict pharmacokinetic properties and toxicity . Validate predictions with in-vitro cytotoxicity assays (e.g., MTT assays on cancer cell lines) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodology : Reconcile IR and NMR data with SCXRD results by analyzing hydrogen bonding or conformational flexibility. For example, gas-phase IR spectra may differ from solid-state due to crystal packing effects . Use density functional theory (DFT) calculations (e.g., Gaussian 09) to simulate spectra under different conditions .

Q. How do substituents on the phenyl ring influence the electronic properties of the imidazole core?

- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups. Characterize using cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to assess π→π* transitions. Compare with computational results from time-dependent DFT (TD-DFT) .

Methodological Notes

- Structural Validation : Always deposit crystallographic data in the CSD or Protein Data Bank (PDB) for peer review .

- Data Reproducibility : Replicate thermal analysis (DSC/TGA) in triplicate and report standard deviations .

- Ethical Compliance : Adhere to IUCr guidelines for crystallographic data reporting and ensure biological assays follow institutional ethics protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。